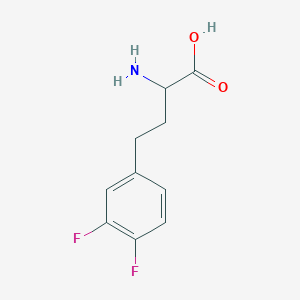

2-Amino-4-(3,4-difluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

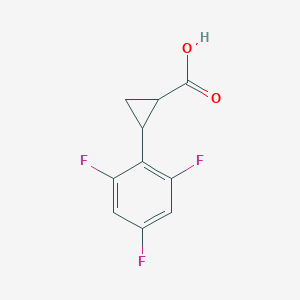

El ácido 2-amino-4-(3,4-difluorofenil)butanoico es un compuesto químico con la fórmula molecular C10H11F2NO2 y un peso molecular de 215,2 g/mol . Se caracteriza por la presencia de un grupo amino y un grupo difluorofenilo unido a una cadena principal de ácido butanoico. Este compuesto se utiliza principalmente en entornos de investigación y desarrollo y no está destinado al uso humano o veterinario .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-amino-4-(3,4-difluorofenil)butanoico se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de acoplamiento Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción típicamente emplea reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a los grupos funcionales .

Métodos de producción industrial

Los métodos de producción industrial de este compuesto no están bien documentados en la literatura disponible. Los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la implementación de técnicas de purificación eficientes, probablemente se aplicarían.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-amino-4-(3,4-difluorofenil)butanoico puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo amino puede oxidarse para formar los derivados oxo correspondientes.

Reducción: El grupo ácido carboxílico puede reducirse para formar derivados alcohólicos.

Sustitución: El grupo difluorofenilo puede participar en reacciones de sustitución aromática electrófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como halógenos (Cl2, Br2) y agentes nitrantes (HNO3).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitro, mientras que la reducción del grupo ácido carboxílico puede producir derivados alcohólicos.

Aplicaciones Científicas De Investigación

El ácido 2-amino-4-(3,4-difluorofenil)butanoico tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.

Medicina: Se investiga por sus posibles propiedades terapéuticas, aunque actualmente no está aprobado para uso médico.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del ácido 2-amino-4-(3,4-difluorofenil)butanoico implica su interacción con objetivos moleculares y vías específicas. El grupo amino y el grupo difluorofenilo juegan un papel crucial en su afinidad de unión y reactividad con las moléculas diana. Los estudios detallados sobre su mecanismo de acción son limitados, pero se cree que interactúa con enzimas y receptores involucrados en varias vías bioquímicas .

Comparación Con Compuestos Similares

Compuestos similares

2-Amino-4-(3,4-difluorofenil)tiazol: Comparte el grupo difluorofenilo pero tiene un anillo de tiazol en lugar de una cadena principal de ácido butanoico.

®-3-amino-4-(2,4,5-trifluorofenil)-ácido butanoico: Estructura similar con átomos de flúor adicionales en el anillo fenilo.

Ácido butanoico, 2-amino-4,4,4-trifluoro-3-oxo-, éster etílico: Contiene un grupo trifluorometilo y un éster etílico en lugar del grupo difluorofenilo.

Singularidad

El ácido 2-amino-4-(3,4-difluorofenil)butanoico es único debido a su combinación específica de un grupo amino y un grupo difluorofenilo unido a una cadena principal de ácido butanoico. Esta estructura confiere propiedades químicas y físicas distintas, lo que la hace valiosa para aplicaciones de investigación específicas.

Propiedades

IUPAC Name |

2-amino-4-(3,4-difluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYDRCBMHLOBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(C(=O)O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)

![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)

![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)

![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)

![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)

![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)